2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

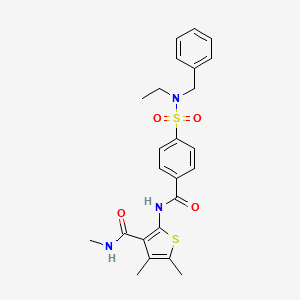

This compound features a thiophene core substituted at the 3-position with a carboxamide group (N,4,5-trimethyl substituents) and at the 2-position with a benzamido group. The benzamido moiety is further modified with a sulfamoyl group bearing N-benzyl and N-ethyl substituents.

Key structural attributes include:

- Thiophene ring: Planar aromatic system with methyl groups at positions 4 and 5, and a substituted carboxamide at position 2.

- Sulfamoyl benzamido group: The N-benzyl-N-ethylsulfamoyl substituent introduces steric bulk and electron-withdrawing effects, which may influence receptor binding or metabolic stability.

- Substituent positions: The regioselective placement of functional groups (e.g., amide at position 2, carboxamide at position 3) is critical for molecular conformation and intermolecular interactions .

Properties

IUPAC Name |

2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-5-27(15-18-9-7-6-8-10-18)33(30,31)20-13-11-19(12-14-20)22(28)26-24-21(23(29)25-4)16(2)17(3)32-24/h6-14H,5,15H2,1-4H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHRKEIWYHFPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N,4,5-trimethylthiophene-3-carboxamide” are currently under investigation. It is known that similar compounds, such as n-benzyl-4-chloro-5-sulfamoylanthranilic acid, a sulfonamide derivative, are employed in organic synthesis.

Mode of Action

It is believed to interact with its targets in a manner similar to other sulfamoyl benzamides. These compounds are known for their diverse applications, including drug development and molecular imaging.

Biochemical Pathways

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. The compound demonstrated a higher octanol-water partition coefficient than sulpiride, indicating increased lipophilicity. This property likely contributes to the compound’s enhanced penetration through biological membranes, as evidenced by its higher systemic bioavailability and brain concentrations compared to sulpiride.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. It is known that similar compounds have potential applications in a range of fields, from medicinal chemistry to materials science.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity, which contributes to its ability to cross biological membranes, could be influenced by the lipid composition of those membranes. Additionally, factors such as pH and temperature could affect the compound’s stability and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas where explicit data were unavailable.

Sulfonamide/Sulfonyl Group Modifications

- Target Compound : The N-benzyl-N-ethylsulfamoyl group provides intermediate lipophilicity compared to dimethyl (more polar) or dipropyl (more lipophilic) analogs. The benzyl group may enhance π-π stacking interactions in biological targets .

- Dimethylsulfamoyl Analog : Smaller substituents (N,N-dimethyl) decrease steric hindrance, possibly improving binding to polar active sites but reducing metabolic stability .

Thiophene Core Variations

- Target Compound : The fully aromatic thiophene with N,4,5-trimethyl groups ensures planarity, facilitating conjugation and electronic delocalization.

- Tetrahydrobenzo[b]thiophene Analog : Saturation of the thiophene ring (4,5,6,7-tetrahydro) introduces flexibility, which may affect binding to rigid receptors .

Spectroscopic and Crystallographic Insights

- IR/NMR Data : The target compound’s sulfamoyl group would show ν(S=O) stretches near 1240–1255 cm⁻¹, similar to analogs in . Absence of ν(S-H) bands (~2500 cm⁻¹) confirms the thione tautomer, as seen in triazole derivatives .

- Crystal Packing : Intramolecular hydrogen bonds (e.g., N-H⋯O) stabilize the thiophene-amide conformation, analogous to the crystal structure in .

Q & A

What methodologies are recommended for optimizing the synthesis of this compound to minimize side reactions?

To mitigate side reactions (e.g., hydrolysis of sulfamoyl or amide groups), use inert conditions (argon/nitrogen atmosphere) and low temperatures during coupling steps. Lithium aluminum hydride (LiAlH4) should be avoided for reductions due to its strong basicity, which may degrade sensitive functionalities. Instead, consider milder alternatives like sodium borohydride (NaBH4) . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization in ethanol can isolate the product effectively . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

How can structural discrepancies in crystallographic data of this compound be resolved?

For crystallographic refinement, employ the SHELXL software, which is robust for small-molecule structures. If twinning or high thermal motion obscures electron density maps, use the TWIN/BASF commands in SHELX to model disorder. Validate hydrogen bonding and π-π interactions using Mercury 4.0, and cross-reference with NMR data (e.g., <sup>1</sup>H/<sup>13</sup>C chemical shifts) to confirm substituent orientations .

What experimental strategies are critical for evaluating the compound’s stability under physiological conditions?

Conduct stability assays in simulated physiological buffers (pH 4.0–7.4) at 37°C. Use HPLC with a C18 column to quantify degradation products over 24–72 hours. For hydrolytically labile groups (e.g., sulfamoyl), track pH-dependent decomposition via UV-Vis spectroscopy at λmax ≈ 260–280 nm. Compare stability profiles with structurally analogous compounds (e.g., ethylsulfonyl derivatives) to identify reactivity trends .

How should researchers address contradictions in bioactivity data across different cell lines?

Discrepancies may arise from variability in membrane permeability or target expression. Perform dose-response assays (IC50) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) with controlled passage numbers. Validate target engagement using siRNA knockdown or Western blotting. Normalize data to cell viability (MTT assay) and use ANOVA with post-hoc Tukey tests for statistical rigor .

What advanced techniques are recommended for elucidating the compound’s mechanism of action?

Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities to targets like kinases or GPCRs. Validate computationally identified interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For enzyme inhibition, perform kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Synthesize analogs with systematic modifications:

- Replace the benzyl group with bulkier aryl substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) to assess steric effects.

- Substitute the ethylsulfamoyl group with cyclopropylsulfonamide to probe electronic influences.

Evaluate changes in bioactivity using standardized assays (e.g., % inhibition at 10 µM) and correlate with computed logP and polar surface area (PSA) values .

What analytical workflows ensure reproducibility in characterizing this compound?

- Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

- Structure : High-resolution mass spectrometry (HRMS) with ESI<sup>+</sup> mode and <sup>13</sup>C NMR for carbonyl/aromatic carbon assignments.

- Crystallinity : Powder X-ray diffraction (PXRD) to confirm polymorphic consistency .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Optimize exothermic reactions (e.g., amide couplings) using flow chemistry with precise temperature control. Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (cyclopentyl methyl ether). For intermediates prone to oxidation, employ scavenger resins (e.g., QuadraSil<sup>®</sup> AP) during workup .

What computational approaches predict the compound’s pharmacokinetic (PK) properties?

Use SwissADME or ADMET Predictor™ to estimate:

- Absorption : Caco-2 permeability (LogP app).

- Metabolism : Cytochrome P450 (CYP3A4) inhibition risk.

- Toxicity : Ames test alerts for mutagenicity. Validate predictions with in vitro hepatic microsomal stability assays .

How should contradictory solubility data in polar vs. nonpolar solvents be interpreted?

The compound’s amphiphilic nature (polar sulfamoyl vs. hydrophobic benzothiophene) may cause solvent-dependent solubility. Measure equilibrium solubility in DMSO, PBS, and ethanol using nephelometry. Apply Hansen solubility parameters (δD, δP, δH) to rationalize results and guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.